The synthesis of 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol can be achieved through several methods, with one common approach being the Grignard reaction. In this method, cyclopropylmethyl bromide reacts with 3,4-dimethylphenylmagnesium bromide in an anhydrous solvent such as diethyl ether. The reaction is typically conducted under controlled temperatures to maximize yield and purity.
Key Parameters:
Alternative synthesis routes may include methods involving cyclopropanation reactions or reductions of ketones, but these are less common for this specific compound .
The molecular structure of 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol can be analyzed using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The compound features:
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol participates in several significant chemical reactions:
Types of Reactions:
Reaction Conditions:
Most reactions are conducted in anhydrous solvents under inert atmospheres to prevent unwanted side reactions, with temperature control being crucial for optimizing yields .
The mechanism of action for 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol primarily involves its role as an inducer of cytochrome P450 enzymes. These enzymes are essential for drug metabolism and biotransformation processes in biological systems.
The physical properties of 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol include:
Chemical Properties:
The compound is stable under normal conditions but may undergo hydrolysis or oxidation under extreme conditions or in the presence of strong acids or bases .
1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol has several notable applications across different scientific fields:
The compound's unique structural features make it valuable for exploring new synthetic pathways and understanding biological mechanisms at play within living organisms .
Chiral alcohols serve as essential intermediates in synthesizing enantiopure pharmaceuticals, where stereochemistry profoundly influences biological activity, potency, and metabolic stability. The pharmaceutical industry increasingly employs biocatalytic and chemical methods to produce such scaffolds, driven by their ability to generate single enantiomers under mild conditions with high selectivity [2]. For instance, enantioselective ketone reductions catalyzed by alcohol dehydrogenases (ADHs) enable access to both (R)- and (S)-alcohols with >99% enantiomeric excess (e.e.), as demonstrated in the synthesis of hydroxybuspirone metabolites and statin side chains [2] [10]. These chiral synthons enhance drug efficacy by minimizing off-target effects and optimizing receptor binding. 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol (CAS 1251269-33-6) exemplifies such a building block, with its tertiary alcohol and adjacent stereocenter offering versatility for further derivatization into active pharmaceutical ingredients (APIs) [1] [9].
Table 1: Key Chiral Alcohol Intermediates in Drug Synthesis
| Compound | Target Drug | Synthetic Method | Enantioselectivity |
|---|---|---|---|
| (R)-6-Hydroxybuspirone | Antianxiety agents | Biocatalytic reduction | >99% e.e. |
| (3R,5S)-Dihydroxy hexanoate | Atorvastatin/Rosuvastatin | Microbial reduction | 99.4% e.e. |
| (R)-4-Cyano-3-hydroxybutyrate | Atorvastatin | Ketoreductase + halohydrin DH | >99% e.e. |
| 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol | Under investigation | Chemical/Enzymatic routes | Data pending |
The cyclopropyl group in 1-cyclopropyl-1-(3,4-dimethylphenyl)ethanol imposes significant conformational constraints that enhance receptor binding affinity and metabolic stability. Its strained ring system:
The 3,4-dimethylphenyl moiety contributes through:
Table 2: Bioactive Motifs in 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol
| Structural Feature | Role in Bioactivity | Example APIs |
|---|---|---|
| Cyclopropyl group | Conformational restraint; Metabolic stability | Ticagrelor, Montelukast |
| 3,4-Dimethylphenyl ring | Hydrophobic binding; Electron modulation | Tolterodine, Apixaban |
| Tertiary alcohol | Hydrogen-bonding site; Chiral derivatization point | Fluoxetine, Atomoxetine |
The integration of these motifs creates a synergistic effect: The cyclopropyl’s rigidity positions the dimethylaryl ring optimally for target engagement, while the tertiary alcohol serves as a handle for introducing stereochemistry. This architecture is particularly valuable in central nervous system (CNS) and cardiovascular drugs, where precise spatial orientation dictates efficacy [7] [10]. Isotopologs like 1-(3,4-dimethylphenyl)ethanol-¹³C,d₃ (CAS 1246816-91-0) further enable metabolic studies of such compounds using mass spectrometry [3].
Table 3: Physicochemical Profile of 1-Cyclopropyl-1-(3,4-dimethylphenyl)ethanol
| Property | Value | Reference |
|---|---|---|
| CAS Registry Number | 1251269-33-6 | [1] [5] [9] |
| Molecular Formula | C₁₃H₁₈O | [1] [9] |
| Molecular Weight | 190.29 g/mol | [1] |
| SMILES Notation | CC1=CC(=CC=C1C)C(C)(O)C1CC1 | [9] |
| Purity (Commercial) | ≥97% | [5] [9] |
| Storage Conditions | Ambient (under inert gas) | [9] |
CAS No.: 1180-25-2
CAS No.: 193-98-6
CAS No.: 19059-68-8
CAS No.: 73545-11-6
CAS No.: 194-03-6